(1R,5S)-8-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane
Description
The compound (1R,5S)-8-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane is a bicyclic tertiary amine featuring an 8-azabicyclo[3.2.1]octane core. Key structural motifs include:
- Sulfonyl-linked imidazole substituent at position 8: A 1-ethyl-2-methyl-1H-imidazol-4-yl group attached via a sulfonyl bridge.
- Pyridin-3-yloxy group at position 3: A pyridine ring oxygen-linked to the bicyclic scaffold.
Properties
IUPAC Name |
8-(1-ethyl-2-methylimidazol-4-yl)sulfonyl-3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3S/c1-3-21-12-18(20-13(21)2)26(23,24)22-14-6-7-15(22)10-17(9-14)25-16-5-4-8-19-11-16/h4-5,8,11-12,14-15,17H,3,6-7,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTJMIVOBVQJPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=C1C)S(=O)(=O)N2C3CCC2CC(C3)OC4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-8-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane typically involves multiple steps, including the formation of the imidazole and pyridine rings, followed by their attachment to the bicyclic octane system. Common synthetic routes may include:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal with ammonia and an aldehyde.
Formation of the Pyridine Ring: This can be synthesized via the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Attachment to the Bicyclic Octane System: This step may involve nucleophilic substitution reactions to attach the imidazole and pyridine rings to the bicyclic octane system.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-8-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: The imidazole and pyridine rings can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield sulfoxides or sulfones, while reduction could yield the corresponding alcohols or amines.
Scientific Research Applications
Synthesis Methodology
The synthesis typically involves:
- Formation of the azabicyclo framework.
- Introduction of the sulfonyl group.
- Attachment of the imidazole and pyridine moieties.
Each step must be optimized for reaction conditions to ensure efficiency and yield.
Pharmacological Potential
Due to its structural features, this compound is predicted to exhibit significant biological activities. Similar compounds have been associated with various pharmacological effects, including:
- Antimicrobial Activity : Compounds with similar frameworks have shown efficacy against bacterial strains, making them potential candidates for antibiotic development.
- Neuropharmacological Effects : The bicyclic structure may interact with neurotransmitter systems, suggesting applications in treating neurological disorders.
Interaction Studies
Understanding how this compound interacts with biological targets is crucial. Interaction studies often employ:
- Computational Modeling : This includes molecular docking studies that predict binding affinities and interaction sites.
- Experimental Validation : Laboratory assays to confirm predicted interactions.
Utilizing computer-aided prediction tools like the Prediction of Activity Spectra for Substances (PASS), researchers can infer potential biological activities based on structural analysis. This method has been effective in identifying possible therapeutic uses before extensive laboratory testing.
Experimental Validation
In laboratory settings, derivatives of similar structures have been synthesized and tested for their ability to inhibit enzymes such as acetylcholinesterase. These studies suggest that compounds similar to (1R,5S)-8-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane may also exhibit inhibitory effects on key enzymes involved in neurodegenerative diseases.
Mechanism of Action
The mechanism of action of (1R,5S)-8-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The imidazole and pyridine rings could participate in hydrogen bonding, π-π stacking, or coordination with metal ions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Sulfonyl vs. Non-Sulfonyl Groups: The target compound’s imidazole-sulfonyl group at position 8 is distinct from methylsulfonyl () or pyrido-pyrimidinyl () substituents. Methylsulfonyl analogs () are more hydrophilic, which may limit blood-brain barrier (BBB) penetration compared to the target compound’s imidazole-sulfonyl group.
Position 3 Substituents :
- The pyridin-3-yloxy group in the target compound contrasts with methoxy (), thiazole-methyloxy (), or triazolyl () groups. Pyridine’s aromatic nitrogen may facilitate π-π stacking interactions in enzymatic binding pockets.
Molecular Weight and Lipophilicity :
- Bulky analogs like (MW 550.74) exceed typical thresholds for CNS drugs (~500 Da), suggesting peripheral activity. The target compound’s molecular weight is likely lower, favoring BBB penetration.
Metabolic Stability :
- Triazole-containing analogs () may exhibit superior metabolic stability due to the triazole ring’ resistance to cytochrome P450 oxidation .
Biological Activity
The compound (1R,5S)-8-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane is a complex organic molecule with significant potential for various biological activities. Its unique structure includes an azabicyclic framework, imidazole and pyridine moieties, and a sulfonyl group, which suggest diverse interactions with biological targets. This article explores its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C₁₈H₃₁N₅O₂S
- Molecular Weight : 376.48 g/mol
- CAS Number : 2108481-86-1
Structural Features
| Feature | Description |
|---|---|
| Azabicyclic Framework | Contains nitrogen in the bicyclic system |
| Imidazole Moiety | Contributes to potential biological activity |
| Pyridine Ring | Enhances interaction with biological targets |
| Sulfonyl Group | May influence solubility and reactivity |
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Imidazole Ring : Achieved through the condensation of glyoxal with ammonia and an aldehyde.
- Formation of the Pyridine Ring : Synthesized via the Hantzsch pyridine synthesis.
- Attachment to the Bicyclic Octane System : Involves nucleophilic substitution reactions to link the imidazole and pyridine rings to the bicyclic structure.
These multi-step processes require careful optimization to ensure high yields and purity of the final product .
Predicted Pharmacological Activities
Using computational tools like the Prediction of Activity Spectra for Substances (PASS), this compound is predicted to exhibit a range of biological activities based on its structural features. Similar compounds have been associated with:
- Antimicrobial Activity : Compounds containing imidazole and pyridine rings often demonstrate antimicrobial properties .
- Anti-inflammatory Effects : The presence of functional groups may contribute to anti-inflammatory activities .
- Analgesic Properties : Potential for pain relief has been noted in similar structural analogs .
The biological activity of this compound may involve:
- Enzyme Interaction : Binding to specific enzymes or receptors, modulating their activity.
- Hydrogen Bonding : Participation in hydrogen bonding due to the presence of nitrogen atoms in imidazole and pyridine rings.
- Coordination with Metal Ions : Potential interaction with metal ions, influencing enzyme function .
Case Study 1: Antimicrobial Activity
A study exploring derivatives of 1,3-diazole (which includes imidazole) demonstrated significant antimicrobial effects against various pathogens. The structural similarity suggests that this compound could exhibit similar properties .
Case Study 2: Anti-inflammatory Effects
Research on imidazole derivatives indicated their potential as anti-inflammatory agents. The sulfonyl group in our compound may enhance its efficacy by improving solubility and bioavailability, leading to better therapeutic outcomes .
Q & A
Basic: What are the key synthetic strategies for preparing (1R,5S)-8-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane?
Answer:
The synthesis involves:
- Sulfonamide coupling : Reacting the 8-azabicyclo[3.2.1]octane core with a substituted imidazole sulfonyl chloride under basic conditions (e.g., NaOH or EtOH) to introduce the sulfonyl group .
- Etherification : Introducing the pyridin-3-yloxy group via nucleophilic substitution or Mitsunobu reaction, ensuring stereochemical control at the 3-position of the bicyclic scaffold .
- Intermediate purification : Use recrystallization (e.g., methanol) or flash chromatography to isolate enantiomerically pure products, validated by NMR and HRMS .
Basic: Which spectroscopic methods are critical for characterizing this compound and its intermediates?
Answer:
- 1H/13C NMR : Assign stereochemistry at the 1R,5S positions of the bicyclo[3.2.1]octane core and confirm sulfonamide/ether bond formation .
- HRMS (High-Resolution Mass Spectrometry) : Verify molecular formula accuracy, particularly for complex heterocyclic systems .
- IR Spectroscopy : Identify key functional groups (e.g., sulfonyl S=O stretching at ~1350–1150 cm⁻¹) .
Basic: What in vitro biological models are appropriate for initial screening of this compound?
Answer:
- Antimicrobial assays : Use agar diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) to evaluate MIC values, referencing imidazole derivatives with known activity .
- Antioxidant testing : Apply DPPH radical scavenging assays, comparing activity to reference compounds like ascorbic acid .
Advanced: How can reaction conditions be optimized for sulfonamide coupling to minimize racemization?
Answer:
- Solvent selection : Use polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates and reduce side reactions .
- Temperature control : Maintain reactions at 0–25°C to prevent thermal degradation of the azabicyclo core .
- Catalyst screening : Test coupling agents like HATU or EDCI to improve yield and enantiomeric excess (ee) .
Advanced: How to resolve contradictions in biological activity data across different assay platforms?
Answer:
- Cross-validation : Compare results from orthogonal assays (e.g., microdilution vs. time-kill curves for antimicrobial activity) .
- Metabolic stability testing : Assess compound degradation in plasma or liver microsomes to explain discrepancies between in vitro and cell-based assays .
Advanced: What strategies guide structure-activity relationship (SAR) studies for this scaffold?
Answer:
- Core modifications : Replace the pyridin-3-yloxy group with bioisosteres (e.g., pyrimidine or quinoline) to evaluate binding affinity changes .
- Sulfonamide substituent tuning : Vary the imidazole’s ethyl/methyl groups to modulate lipophilicity and target engagement .
- Stereochemical analysis : Synthesize enantiomers and diastereomers to isolate pharmacophoric contributions .
Advanced: How to address instability of the azabicyclo[3.2.1]octane core under acidic/basic conditions?
Answer:
- Protecting group strategies : Temporarily protect the tertiary amine with Boc or Fmoc groups during sulfonylation/etherification steps .
- pH-controlled workup : Neutralize reaction mixtures immediately after completion to prevent decomposition .
Advanced: What computational methods predict target binding modes for this compound?
Answer:
- Molecular docking : Use software like AutoDock Vina to model interactions with bacterial enzymes (e.g., dihydrofolate reductase) based on imidazole sulfonamide pharmacophores .
- MD simulations : Assess dynamic stability of ligand-protein complexes over 100-ns trajectories to validate binding hypotheses .
Advanced: How to resolve contradictory NMR data for regioisomeric byproducts?
Answer:
- 2D NMR (COSY, NOESY) : Differentiate regioisomers by correlating proton-proton couplings and spatial proximities .
- X-ray crystallography : Resolve ambiguities by determining the crystal structure of key intermediates .
Advanced: What experimental designs improve yield in multi-step syntheses?
Answer:
- Design of Experiments (DoE) : Apply factorial designs to optimize variables like temperature, solvent ratio, and catalyst loading .
- Flow chemistry : Use continuous-flow reactors for exothermic steps (e.g., sulfonylation) to enhance reproducibility and scalability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
